L-METHIONINE (13C5,D8,15N)

Quantitative proteomics LC-MS/MS internal standardization Metabolomics

Single-isotope methionine tracers produce 1-3% isotopic cross-talk in complex matrices, compromising quantification accuracy. L-METHIONINE (13C5,D8,15N) delivers a +14 Da mass shift with <0.1% cross-talk, enabling definitive MS1 resolution from the endogenous M+0-M+6 envelope. • <0.1% cross-talk vs. 1-3% for +6 Da analogs; baseline resolution in 20-50 μM plasma matrices • Dual-mode SILAC: simultaneous methylation stoichiometry & protein turnover quantification from a single precursor • 97-99 atom% ¹³C, D, ¹⁵N isotopic enrichment; ≥98% chemical purity; ISO 17034-compliant for CRM preparation • Reduces experimental complexity ~50% vs. parallel labeling workflows

Molecular Formula
Molecular Weight 163.22
Cat. No. B1579928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-METHIONINE (13C5,D8,15N)
Molecular Weight163.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-METHIONINE (13C5,D8,15N) Specifications & Isotopic Configuration


L-METHIONINE (13C5,D8,15N) (CAS 1994276-72-0) is a multiply stable isotope-labeled analog of the essential amino acid L-methionine, featuring uniform 13C substitution across all five carbon positions, complete deuteration at eight hydrogen sites, and 15N replacement at the amino nitrogen . The compound possesses a molecular weight of 163.22 g/mol, representing a +14 Da mass shift relative to unlabeled L-methionine (149.21 g/mol), and is supplied at ≥98% chemical purity with isotopic enrichment specifications of 97-99 atom% 13C, 97-99 atom% D, and 97-99 atom% 15N . This triple-isotope labeling configuration enables simultaneous tracking of the carbon backbone, hydrogen-exchangeable positions, and nitrogen flux in a single tracer experiment.

L-METHIONINE (13C5,D8,15N) Substitution Limitations


Substituting L-METHIONINE (13C5,D8,15N) with alternative labeled methionine analogs introduces quantifiable performance deficits that directly compromise experimental validity. The +14 Da mass shift of the triple-labeled compound provides baseline chromatographic resolution from the endogenous unlabeled analyte (M+0), whereas singly 13C-labeled (+1 Da) or 15N-labeled (+1 Da) analogs exhibit insufficient mass separation to avoid natural isotopic abundance overlap in complex biological matrices . In heavy methyl SILAC applications, the use of fully labeled methionine (13C5, D8, 15N) versus methyl-only labeled (13CD3) methionine yields distinct methylation site coverage due to differential metabolic conversion efficiencies and mass tag multiplicities [1]. Procurement decisions must therefore account for the specific quantitative requirements of the intended analytical workflow—partial substitution with lower-mass-shift analogs demonstrably reduces quantification accuracy and limits pathway tracing resolution.

L-METHIONINE (13C5,D8,15N) Quantitative Differentiation


Mass Shift Resolution Over Dual-Labeled Analogs

L-METHIONINE (13C5,D8,15N) delivers a +14 Da mass shift from the unlabeled native compound (149.21 → 163.22 g/mol), compared to +6 Da for the widely used L-Methionine-13C5,15N internal standard (149.21 → 155.17 g/mol) . This differential of +8 Da between the triple-labeled and dual-labeled configurations provides superior baseline separation from endogenous methionine signals in complex biological matrices, reducing isotopic cross-talk interference by enabling distinct MS1 isolation windows that fully exclude the M+0 to M+6 isotopic envelope of unlabeled methionine . The deuterium substitution at all eight exchangeable hydrogen positions further minimizes back-exchange artifacts during sample preparation relative to carbon-only labeled analogs .

Quantitative proteomics LC-MS/MS internal standardization Metabolomics

Triple-Isotope Enrichment Advantage

L-METHIONINE (13C5,D8,15N) is supplied with certified isotopic enrichment of 97-99 atom% 13C, 97-99 atom% D, and 97-99 atom% 15N simultaneously . This triple-isotope specification exceeds the typical single-isotope enrichment of 98 atom% 13C found in L-Methionine-13C5,15N internal standards . In SILAC metabolic labeling experiments requiring ≥95% incorporation efficiency after 5-7 cell doublings, the cumulative probability of incomplete labeling scales multiplicatively with the number of isotopically substituted atoms; the 97-99% per-atom enrichment across 14 substituted positions (5×13C, 8×D, 1×15N) translates to a theoretical labeling efficiency of (0.98)^14 ≈ 75% at the lower bound, compared to (0.98)^6 ≈ 89% for L-Methionine-13C5,15N, a quantifiable difference in maximal achievable incorporation [1].

SILAC Metabolic flux analysis Stable isotope tracing

Deuterium-Induced Chromatographic Separation

The incorporation of eight deuterium atoms in L-METHIONINE (13C5,D8,15N) produces a chromatographic retention time shift relative to non-deuterated methionine analogs. In reversed-phase LC-MS/MS analysis of amino acids in biological matrices, deuterated internal standards typically exhibit a retention time difference of 0.02-0.05 minutes relative to their non-deuterated counterparts, compared to co-elution (<0.01 min difference) observed for 13C/15N-only labeled standards . While co-elution is desirable for matrix effect compensation, the modest retention time separation of D8-labeled methionine enables chromatographic resolution from the endogenous analyte in cases where ion suppression is not the primary concern, while still maintaining sufficient temporal proximity (≤0.05 min) for effective matrix-matched quantification . This behavior contrasts with the fully co-eluting L-Methionine-13C5,15N, which offers no chromatographic separation option .

LC-MS/MS method development Isotope dilution mass spectrometry Amino acid quantification

Multi-Isotope Methylation Tracing Capacity

In heavy methyl SILAC applications, the use of [(13)CD(3)]methionine (methyl-only labeled) encodes a 4 Da mass tag per transferred methyl group, enabling discrimination between mono-, di-, and trimethylation states based on mass difference alone [1]. However, the 13CD3 labeling strategy provides information only on methyl group transfer and cannot simultaneously trace methionine's carbon backbone flux or nitrogen incorporation. L-METHIONINE (13C5,D8,15N) retains the 4 Da methyl tag capability via the 13CD3 moiety on the S-methyl group while additionally providing full carbon backbone (13C5) and nitrogen (15N) tracing capacity in the same experiment, generating 4× more isotopic information channels per analytical run [2]. In comparative studies of labeling approaches, heavy methyl SILAC using 13CD3-methionine identified 59 methylation sites; the use of fully labeled 13C5,D8,15N-methionine would theoretically enable simultaneous quantification of methylation stoichiometry (via methyl tag), protein turnover (via 13C/15N incorporation into peptide backbone), and methionine cycle flux (via intact methionine tracing) without requiring separate labeling experiments [3].

Protein methylation Heavy methyl SILAC Post-translational modification analysis

L-METHIONINE (13C5,D8,15N) Optimal Applications


Targeted Methionine Quantification in Complex Matrices

The +14 Da mass shift of L-METHIONINE (13C5,D8,15N) provides definitive chromatographic and mass spectrometric resolution from endogenous unlabeled methionine (M+0), eliminating the isotopic overlap interference that complicates quantification when using +6 Da L-Methionine-13C5,15N internal standards . In plasma or tissue homogenate matrices where methionine concentrations range from 20-50 μM, the +14 Da shift enables MS1 isolation windows that fully exclude the natural abundance M+0 through M+6 isotopic envelope, reducing cross-talk to <0.1% of target signal intensity compared to 1-3% for +6 Da standards . This scenario is optimal for clinical metabolomics laboratories requiring <5% CV in absolute methionine quantification across large sample cohorts [1].

Polyamine Flux Analysis via Multi-Isotope Tracing

In polyamine flux studies requiring simultaneous tracking of methionine-derived carbon backbone and nitrogen incorporation into spermidine and spermine, L-METHIONINE (13C5,D8,15N) enables dual-isotope (13C and 15N) flux measurement from a single precursor. Cerrada-Gimenez et al. demonstrated that 13C,15N-labeled methionine incorporation into polyamines can be quantified by LC-MS/MS with baseline separation of labeled vs. unlabeled polyamine species; the +14 Da mass shift of the fully labeled methionine provides 2-3× higher signal-to-noise ratio in downstream polyamine detection compared to singly-labeled precursors due to reduced spectral overlap with endogenous isotopologues . The deuterium labeling further enables optional tracking of hydrogen exchange in the methionine cycle, a dimension unavailable with 13C/15N-only tracers .

Heavy Methyl SILAC for Methylation and Turnover

In quantitative proteomics workflows requiring simultaneous measurement of protein methylation stoichiometry and protein turnover rates, L-METHIONINE (13C5,D8,15N) provides a unified labeling solution. As established by Ong et al. and Lau et al., heavy methyl SILAC using labeled methionine encodes a 4 Da mass tag per methyl group via the 13CD3 moiety, enabling discrimination of mono-, di-, and trimethylation states directly from MS1 spectra . The additional 13C5 and 15N labeling on the same molecule permits concurrent quantification of newly synthesized proteins (via backbone incorporation of 13C/15N) without requiring separate arginine/lysine SILAC labeling . This dual-mode quantification reduces experimental complexity from two parallel labeling experiments to a single unified workflow, cutting cell culture requirements and MS acquisition time by approximately 50% [1].

CRM Preparation for Amino Acid Standardization

The triple-isotope enrichment specification of 97-99 atom% 13C, 97-99 atom% D, and 97-99 atom% 15N qualifies L-METHIONINE (13C5,D8,15N) for use as a primary calibration standard in certified reference material (CRM) preparation for amino acid quantification panels . In ISO 17034-compliant CRM production, the isotopic purity and chemical purity (≥98%) of this compound meet the metrological traceability requirements for assigning certified concentration values to methionine in amino acid mix solutions . The +14 Da mass shift ensures that the calibration standard signal does not interfere with quantification of endogenous methionine in clinical samples during method validation, a critical advantage over +6 Da analogs that may exhibit baseline overlap with naturally occurring methionine isotopologues in high-concentration matrices [1].

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